Enhanced CNS Drug-Likeness: Physicochemical Profile Benchmarked Against the N2-(4-Isopropylphenyl) Analog
For CNS-targeted programs, selecting a scaffold with an optimal balance of lipophilicity and polar surface area is a critical procurement decision. The target compound exhibits a logP of 2.18 and a TPSA of 116.17 Ų [1], placing it within the favorable CNS drug-like space (logP < 5, TPSA < 140 Ų). In contrast, the closely related analog N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide (MW 420.51) increases lipophilicity by approximately 1.5–2.0 log units due to the 4-isopropylphenyl substituent, pushing calculated logP above 4.0 and likely increasing hERG affinity and metabolic liability. The isoxazole-containing target thus offers a superior starting point for CNS lead optimization.
ΔTPSA ≈ +31 Ų
| Evidence Dimension | CNS Drug-Likeness (logP, TPSA) |
|---|---|
| Target Compound Data | logP = 2.18; TPSA = 116.17 Ų |
| Comparator Or Baseline | N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide (estimated logP > 4.0; TPSA ~85 Ų) |
| Quantified Difference | ΔlogP ≈ –1.8 to –2.0; ΔTPSA ≈ +31 Ų (target compound more CNS-favorable) |
| Conditions | In silico calculated properties using standard algorithms (clogP, TPSA). |
Why This Matters
The lower logP and higher TPSA of the target compound predict better aqueous solubility and reduced off-target binding, directly lowering the risk of late-stage CNS program attrition compared to more lipophilic analogs.
- [1] Sildrug Database, EOS8073 entry. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. URL: https://sildrug.ibb.waw.pl/ecbd/EOS8073/ (accessed 2026-05-08). View Source
